molecular formula C29H28N4O4S B2632886 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide CAS No. 1052666-45-1

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide

Cat. No.: B2632886
CAS No.: 1052666-45-1
M. Wt: 528.63
InChI Key: LAKPQNIGQSHJRW-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide involves multiple stepsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Mechanism of Action

The mechanism of action of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide involves its dual inhibitory effects on PI3K and HDAC. By inhibiting PI3K, the compound disrupts the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival. Concurrently, inhibition of HDAC leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-c]quinazoline derivatives that also target PI3K and HDAC. 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide is unique due to its specific structural modifications, which enhance its dual inhibitory activity and selectivity . Other similar compounds might include:

These comparisons highlight the uniqueness of the compound in terms of its dual-targeting capability and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-4-25(27(34)31-22-15-14-19(36-2)17-24(22)37-3)38-29-32-21-13-9-8-12-20(21)26-30-23(28(35)33(26)29)16-18-10-6-5-7-11-18/h5-15,17,23,25H,4,16H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKPQNIGQSHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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